molecular formula C12H18O3 B8564341 (1-Adamantyl)glycolic acid CAS No. 30074-09-0

(1-Adamantyl)glycolic acid

Cat. No. B8564341
M. Wt: 210.27 g/mol
InChI Key: NGOXRDSAQPLFLL-UHFFFAOYSA-N
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Patent
US07741082B2

Procedure details

A dry vessel was charged with 7.5 kg adamantyl bromide. Methylene chloride (22.5 liters) was then added at room temperature to dissolve the solid adamantane bromide. Dissolving is endothermic so before the next step, the temperature of the reaction mixture was allowed to return to 20° C. The reaction mixture was then charged with zinc chloride (1.05 kg) and stirred for approximately 5 minutes at 20° C. The reaction mixture was then charged with tris(trimethylsiloxy)-ethylene (15.3 kg) while maintaining the reaction temperature between 20 to 25° C. and the resulting mixture was stirred for 2 hours. Following this mixing, tris(trimethylsiloxy)-ethylene (5.10 kg) was added. During this addition, the temperature was maintained below 30° C. The reaction was maintained for another 12 to 15 hours at 20 to 25° C., at which time the reaction mixture was diluted with methylene chloride (15 liters) and cooled to 0 to 5° C. The reaction mixture was then treated, beginning in dropwise fashion, with half-saturated NH4Cl solution. During addition, the temperature was kept below 30° C. A thick suspension was obtained. To this suspension was added ethyl acetate (93.75 liters). The mixture was stirred vigorously for 15 minutes and the organic and aqueous phases were split. The organic layer was stored and the aqueous layer was washed twice with ethyl acetate (18.75 liters in each wash). The ethyl acetate washes and organic layer were then combined and washed with water (37.5 liters) followed by water half saturated with brine (37.5 liters). The organic layer was separated again and evaporated to form crystals. A solvent exchange to heptane was then performed at a final volume of 22.5 liters. The resulting suspension was cooled to 5 to 10° C. for 1 hour and the product α-hydroxytricyclo[3.3.1.13,7]decane-1-acetic acid (Formula B) was obtained via filtration. Yield of α-hydroxytricyclo[3.3.1.13,7]decane-1-acetic acid (Formula B) was 6.96 kg (33.11 mol, 95%).
Quantity
7.5 kg
Type
reactant
Reaction Step One
Quantity
93.75 L
Type
solvent
Reaction Step Two
Name
adamantane bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15.3 kg
Type
reactant
Reaction Step Four
Quantity
5.1 kg
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
15 L
Type
solvent
Reaction Step Seven
Quantity
1.05 kg
Type
catalyst
Reaction Step Eight
Quantity
22.5 L
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[C:1]12(Br)[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.[Br-].C12CC3CC(CC(C3)C1)C2.C[Si](C)(C)[O:25][CH:26]=[C:27]([O:33][Si](C)(C)C)[O:28][Si](C)(C)C.[NH4+].[Cl-]>C(Cl)Cl.[Cl-].[Zn+2].[Cl-].CCCCCCC.C(OCC)(=O)C>[OH:25][CH:26]([C:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2)[C:27]([OH:33])=[O:28] |f:1.2,4.5,7.8.9|

Inputs

Step One
Name
Quantity
7.5 kg
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)Br
Step Two
Name
Quantity
93.75 L
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
adamantane bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].C12CC3CC(CC(C1)C3)C2
Step Four
Name
Quantity
15.3 kg
Type
reactant
Smiles
C[Si](OC=C(O[Si](C)(C)C)O[Si](C)(C)C)(C)C
Step Five
Name
Quantity
5.1 kg
Type
reactant
Smiles
C[Si](OC=C(O[Si](C)(C)C)O[Si](C)(C)C)(C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Seven
Name
Quantity
15 L
Type
solvent
Smiles
C(Cl)Cl
Step Eight
Name
Quantity
1.05 kg
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Nine
Name
Quantity
22.5 L
Type
solvent
Smiles
C(Cl)Cl
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
stirred for approximately 5 minutes at 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
Dissolving
CUSTOM
Type
CUSTOM
Details
to return to 20° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction temperature between 20 to 25° C.
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
During this addition
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was maintained below 30° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was maintained for another 12 to 15 hours at 20 to 25° C., at which time the reaction mixture
Duration
13.5 (± 1.5) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0 to 5° C
ADDITION
Type
ADDITION
Details
The reaction mixture was then treated
ADDITION
Type
ADDITION
Details
During addition
CUSTOM
Type
CUSTOM
Details
was kept below 30° C
CUSTOM
Type
CUSTOM
Details
A thick suspension was obtained
STIRRING
Type
STIRRING
Details
The mixture was stirred vigorously for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the organic and aqueous phases were split
WASH
Type
WASH
Details
the aqueous layer was washed twice with ethyl acetate (18.75 liters in
WASH
Type
WASH
Details
each wash)
WASH
Type
WASH
Details
washed with water (37.5 liters)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated again
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to form crystals
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was cooled to 5 to 10° C. for 1 hour
Duration
1 h

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
OC(C(=O)O)C12CC3CC(CC(C1)C3)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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